4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the amino, chloro, and fluorophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-fluoroaniline with thiocarbohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemistry: Used in the development of pesticides and herbicides.
Materials Science: Employed in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The presence of the triazole ring allows it to form hydrogen bonds and other interactions with biological molecules, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
3-Amino-1,2,4-triazole: Another triazole derivative with an amino group.
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Uniqueness
4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-amino-3-(3-chloro-2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4S/c9-5-3-1-2-4(6(5)10)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGIDTRBUXXEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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